molecular formula C6H13BrO2 B1588662 1-Bromo-2-(2-ethoxyethoxy)ethane CAS No. 54550-36-6

1-Bromo-2-(2-ethoxyethoxy)ethane

Cat. No. B1588662
CAS RN: 54550-36-6
M. Wt: 197.07 g/mol
InChI Key: UEDIWIFQWRXXJG-UHFFFAOYSA-N
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Patent
US04035188

Procedure details

215 g (1.6 mole) of diethylene glycol monoethyl ether was introduced into a 1 l three-necked flask and slightly warmed by a mantle heater. Then, 135.4 g (0.5 mole) of phosphorus tribromide was slowly added dropwise over a period of 2 hours. The reaction mixture was cooled and poured into 500 cc of water. The desired oily product accumulated at the bottom was extracted with ether and the extract was washed with 100 cc of 10% sulfuric acid two times and with 10% sodium carbonate two times. After further washing with water two times, the extract was dried with potassium carbonate to remove ether, followed by distillation of the residue oil under reduced pressure. After removing the inital fraction of low boiling point, fractions having boiling point of 96° - 98° C/30 mmHg were collected. The yield of (I) was about 40%.
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
135.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8]O)[CH3:2].P(Br)(Br)[Br:11]>O>[CH3:2][CH2:1][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][Br:11]

Inputs

Step One
Name
Quantity
215 g
Type
reactant
Smiles
C(C)OCCOCCO
Step Two
Name
Quantity
135.4 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slightly warmed by a mantle heater
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
bottom was extracted with ether
WASH
Type
WASH
Details
the extract was washed with 100 cc of 10% sulfuric acid two times and with 10% sodium carbonate two times
WASH
Type
WASH
Details
After further washing with water two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
to remove ether
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the residue oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
After removing the inital fraction of low boiling point
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
Smiles
CCOCCOCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.